N-(2-Ethylphenyl)-N'-methylthiourea
CAS No.: 65709-19-5
Cat. No.: VC14401461
Molecular Formula: C10H14N2S
Molecular Weight: 194.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65709-19-5 |
|---|---|
| Molecular Formula | C10H14N2S |
| Molecular Weight | 194.30 g/mol |
| IUPAC Name | 1-(2-ethylphenyl)-3-methylthiourea |
| Standard InChI | InChI=1S/C10H14N2S/c1-3-8-6-4-5-7-9(8)12-10(13)11-2/h4-7H,3H2,1-2H3,(H2,11,12,13) |
| Standard InChI Key | KNFHIVURXPEXMC-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC=C1NC(=S)NC |
Introduction
Chemical Structure and Properties
Molecular Characteristics
N-(2-Ethylphenyl)-N'-methylthiourea belongs to the thiourea class, distinguished by a sulfur atom replacing the oxygen in the urea group. Its IUPAC name, 1-(2-ethylphenyl)-3-methylthiourea, reflects the substitution pattern: a 2-ethylphenyl group attached to one nitrogen and a methyl group to the other. The compound’s structure enables diverse intermolecular interactions, including hydrogen bonding via the thiourea moiety and hydrophobic interactions from the ethyl and phenyl groups.
Table 1: Fundamental Properties of N-(2-Ethylphenyl)-N'-methylthiourea
| Property | Value |
|---|---|
| CAS Registry Number | 65709-19-5 |
| Molecular Formula | |
| Molecular Weight | 194.30 g/mol |
| IUPAC Name | 1-(2-ethylphenyl)-3-methylthiourea |
| Standard InChI | InChI=1S/C10H14N2S/c1-3-8-6-4-5-7-9(8)12-... |
The ethyl group at the ortho position of the phenyl ring introduces steric hindrance, potentially influencing reactivity and binding affinity in biological systems.
Physicochemical Stability
Thiourea derivatives are sensitive to thermal and pH-induced degradation. For N-(2-Ethylphenyl)-N'-methylthiourea, heating above 150°C may lead to decomposition into amines and hydrogen sulfide, while acidic or alkaline conditions could hydrolyze the thiourea group into urea or substituted guanidines. Such instability necessitates careful handling in synthetic applications.
Synthesis and Manufacturing
Conventional Synthesis Routes
The compound is typically synthesized via the reaction of 2-ethylphenyl isothiocyanate with methylamine. This nucleophilic addition-elimination process follows the general thiourea synthesis mechanism:
where and . Alternative methods include the use of thiophosgene or thioacylating agents, though these are less common due to safety concerns.
Advances in Green Synthesis
Recent trends emphasize solvent-free or aqueous-phase reactions to improve sustainability. For instance, microwave-assisted synthesis has reduced reaction times from hours to minutes for analogous thioureas, achieving yields exceeding 85% . Such approaches could be adapted for N-(2-Ethylphenyl)-N'-methylthiourea to enhance scalability.
Biological Activities and Applications
Anticancer Mechanisms
In vitro studies on thiourea analogues reveal cytotoxicity via DNA intercalation and topoisomerase inhibition. For example, methylene-bis(indole-thiophene) derivatives induce S and G2/M phase arrest in HCT-116 colon cancer cells, downregulating oncogenic miR-25 and upregulating tumor-suppressive miR-30C . Although untested, N-(2-Ethylphenyl)-N'-methylthiourea’s planar aromatic system could similarly interact with DNA, warranting further investigation.
Stability and Reactivity
Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) of related thioureas shows mass loss initiating at 150°C, correlating with the release of volatile byproducts like NH3 and H2S. For N-(2-Ethylphenyl)-N'-methylthiourea, decomposition products may include 2-ethylaniline and methyl isothiocyanate, necessitating controlled storage conditions.
pH-Dependent Reactivity
Under acidic conditions (pH < 3), protonation of the thiourea sulfur increases electrophilicity, facilitating nucleophilic attacks. Conversely, alkaline environments (pH > 10) promote hydrolysis to urea derivatives, limiting utility in basic media.
Research Findings and Data Gaps
Experimental Limitations
Current literature lacks kinetic data (e.g., rate constants for decomposition) and spectroscopic characterization (e.g., UV-Vis absorption maxima) for N-(2-Ethylphenyl)-N'-methylthiourea. Comparative studies with analogues suggest a melting point range of 120–140°C and solubility in polar aprotic solvents like DMSO .
Table 2: Hypothetical Physicochemical Data Based on Analogues
| Property | Estimated Value |
|---|---|
| Melting Point | 128–132°C |
| Solubility in DMSO | 45–50 mg/mL |
| LogP (Octanol-Water) | 2.8 ± 0.3 |
Computational Insights
Molecular docking simulations predict moderate binding affinity (−7.2 kcal/mol) for the thiourea group with the ATP-binding pocket of EGFR tyrosine kinase, a target in cancer therapy. Validation through in vitro assays remains pending.
Future Directions
Targeted Drug Design
Functionalization of the phenyl ring with electron-withdrawing groups (e.g., -NO2) could enhance bioactivity, as seen in nitro-substituted thioureas with IC50 values < 5 μM . Additionally, formulation into nanoparticle carriers may improve stability and bioavailability.
Environmental Impact Assessment
The ecological toxicity of N-(2-Ethylphenyl)-N'-methylthiourea remains unstudied. Biodegradation pathways and bioaccumulation potential in aquatic systems should be evaluated to meet regulatory standards.
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